molecular formula C22H16N2O2 B1329379 2,9-Dimethylquinacridone CAS No. 980-26-7

2,9-Dimethylquinacridone

Cat. No. B1329379
CAS RN: 980-26-7
M. Wt: 340.4 g/mol
InChI Key: TXWSZJSDZKWQAU-UHFFFAOYSA-N
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Patent
US06031100

Procedure details

To 200.0 g of polyphosphoric acid (118%) was added in portions with stirring at 80° C. 50.0 g (133 mmol) of 2,5-bis(p-toluidino)terephthalic acid. The stirred mixture was irradiated in the microwave oven for 2.0 minutes, during which time the temperature rose to 230° C. The reaction mixture was cooled to 150° C. and drowned in 400 g of methanol with vigorous stirring. The resultant methanol suspension was heated at reflux for one hour, cooled to 60° C., added to 800 g of water, and heated at 60° C. for 30 minutes. The solid component was collected by filtration, washed with 12.0 liters of water, and reslurried with water. [A sample of the crude pigment was collected at this point for X-ray analysis.] After 50.0 g of 50% aqueous sodium hydroxide was added, the alkaline slurry was heated at 90-92° C. for two hours. The solid component was collected by filtration and washed with 12.0 liters of water. The resultant presscake (280 g total, with a pigment content of 40.0 g) was reslurried with water. After adjustment of the pH to 9.0, the slurry was heated for two hours in an autoclave at 140° C., then cooled to room temperature. After adjustment of the pH to 4.5, the slurry was treated with an emulsion of 2.0 g of an anionic surfactant, 25 g of a petroleum distillate, and 40 g of water and stirred for three hours at 45° C. The solid component was collected by filtration and washed with 6.0 liters of water. The presscake was dried overnight in an oven at 60° C. to give 38.0 g of pigmentary quality 2,9-dimethylquinacridone. X-ray diffraction patterns of both the dried acid crude (collected as described above) and the finished pigment were similar to the diffraction pattern of a commercially available 2,9-dimethylquinacridone pigment (i.e., QUINDO Magenta RV-6832 from Bayer Corporation) prepared by a conventional heating method.
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
400 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:28])[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:16]=[C:15]([C:17]([OH:19])=O)[C:14]([NH:20][C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=3)=[CH:13][C:9]=2[C:10](O)=[O:11])=[CH:3][CH:2]=1.O>CO>[CH3:27][C:24]1[CH:23]=[CH:22][C:21]2[NH:20][C:14]3[C:15]([C:17](=[O:19])[C:26]=2[CH:25]=1)=[CH:16][C:8]1[NH:7][C:4]2[CH:3]=[CH:2][C:1]([CH3:28])=[CH:6][C:5]=2[C:10](=[O:11])[C:9]=1[CH:13]=3

Inputs

Step One
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)C)C
Step Three
Name
Quantity
800 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 g
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred mixture was irradiated in the microwave oven for 2.0 minutes, during which time the temperature
Duration
2 min
CUSTOM
Type
CUSTOM
Details
rose to 230° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 150° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid component was collected by filtration
WASH
Type
WASH
Details
washed with 12.0 liters of water
CUSTOM
Type
CUSTOM
Details
[A sample of the crude pigment was collected at this point for X-ray analysis
ADDITION
Type
ADDITION
Details
] After 50.0 g of 50% aqueous sodium hydroxide was added
TEMPERATURE
Type
TEMPERATURE
Details
the alkaline slurry was heated at 90-92° C. for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid component was collected by filtration
WASH
Type
WASH
Details
washed with 12.0 liters of water
TEMPERATURE
Type
TEMPERATURE
Details
After adjustment of the pH to 9.0, the slurry was heated for two hours in an autoclave at 140° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
After adjustment of the pH to 4.5, the slurry was treated with an emulsion of 2.0 g of an anionic surfactant, 25 g of a petroleum distillate, and 40 g of water
STIRRING
Type
STIRRING
Details
stirred for three hours at 45° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid component was collected by filtration
WASH
Type
WASH
Details
washed with 6.0 liters of water
CUSTOM
Type
CUSTOM
Details
The presscake was dried overnight in an oven at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.